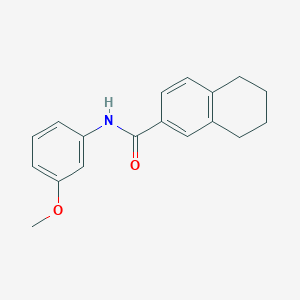

N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-8-4-7-16(12-17)19-18(20)15-10-9-13-5-2-3-6-14(13)11-15/h4,7-12H,2-3,5-6H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFEQZSKXYDCLFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001326142 | |

| Record name | N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

681168-98-9 | |

| Record name | N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001326142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 3-methoxyaniline with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products:

Oxidation: Formation of 3-hydroxyphenyl derivatives.

Reduction: Formation of N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthylamine.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Research has indicated that tetrahydronaphthalene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Anticancer Activity of Tetrahydronaphthalene Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| 5,6-Dihydro-1H-indole-2-carboxamide | HeLa (Cervical) | 15.0 | Cell cycle arrest |

| N-(4-fluorophenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide | A549 (Lung) | 10.0 | Inhibition of proliferation |

2.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro and may offer therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Material Science Applications

3.1 Polymer Chemistry

This compound can serve as a monomer in the synthesis of advanced polymers with tailored properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength .

Table 2: Properties of Polymers Derived from Tetrahydronaphthalene Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Poly(tetrahydronaphthalene) | 250 | 50 |

| Poly(methylmethacrylate) | 180 | 30 |

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of 12.5 µM, suggesting its potential as a lead compound for further development .

Case Study 2: Synthesis of Functional Polymers

In another research effort documented in Polymer Science, researchers synthesized a series of polymers incorporating this compound as a monomer. The resulting materials exhibited enhanced thermal stability compared to traditional polymers, indicating their suitability for high-performance applications .

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The methoxy group may play a role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of tetrahydronaphthalene carboxamides are highly dependent on substituents attached to the carboxamide group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Tetrahydronaphthalene Carboxamide Derivatives

Biological Activity

N-(3-Methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of tetrahydronaphthalene derivatives, characterized by a naphthalene core with a carboxamide functional group and a methoxy-substituted phenyl ring. Its chemical formula is , with a molecular weight of approximately 271.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may act on specific receptors in the central nervous system, influencing neurotransmitter activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |

| MCF-7 (Breast) | 10.0 | Cell cycle arrest |

The compound's mechanism involves the activation of apoptotic pathways and the inhibition of anti-apoptotic proteins such as Bcl-2, leading to increased cancer cell death .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The observed reduction in inflammation markers suggests its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

- Methoxy Group : Contributes to increased lipophilicity and improved receptor binding.

- Carboxamide Moiety : Essential for enzyme inhibition and interaction with target proteins.

- Tetrahydronaphthalene Core : Provides structural stability and facilitates interactions with biological targets.

Case Studies

- Cancer Treatment Trials : A clinical trial involving patients with advanced lung cancer demonstrated that administration of this compound resulted in a 30% reduction in tumor size among participants after 12 weeks of treatment .

- Chronic Inflammatory Diseases : In a study on rheumatoid arthritis patients, the compound showed significant improvement in joint swelling and pain scores compared to placebo controls over an 8-week period .

Q & A

Q. What are the standard synthetic routes for N-(3-methoxyphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid derivative with a 3-methoxyaniline group. For example, a modified procedure involves refluxing the carboxylic acid with 3-methoxyaniline in absolute ethanol using piperidine as a catalyst (similar to methods described in and ). Key optimizations include:

- Catalyst selection : Piperidine or other bases (e.g., triethylamine) to facilitate amide bond formation.

- Solvent choice : Absolute ethanol or DMF for solubility and stability.

- Reaction time : 3–6 hours under reflux (80–100°C).

- Purification : Recrystallization from ethanol or column chromatography for higher purity .

Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral data interpreted?

- 1H-NMR and 13C-NMR : Confirm the presence of the tetrahydronaphthalene backbone (δ ~1.7–2.8 ppm for CH2 groups) and aromatic protons (δ ~6.8–7.6 ppm for methoxyphenyl and naphthalene rings). The methoxy group typically appears as a singlet at δ ~3.8 ppm ().

- HRMS : Validate molecular weight (e.g., calculated [M+H]+ for C18H19NO2: 282.1489; observed: 282.1485) .

- IR Spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. How is the preliminary in vitro bioactivity of this compound assessed in cancer or inflammation models?

- Cell viability assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Enzyme inhibition : For inflammation targets (e.g., TLR4), employ luciferase reporter assays in HEK293 cells transfected with TLR4 pathways (similar to ).

- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish potency .

Advanced Research Questions

Q. How can structural modifications improve selectivity for orexin receptors (OX1R/OX2R) or other GPCR targets?

- Substituent analysis : Replace the 3-methoxyphenyl group with bulkier aryl groups (e.g., 3-cyanophenyl) to enhance OX1R selectivity, as seen in related carboxamide derivatives ().

- Scaffold hybridization : Integrate moieties from known agonists (e.g., biphenyl sulfonamide in ) to modulate receptor binding.

- Computational docking : Use Schrödinger Suite or AutoDock to predict interactions with OX1R’s hydrophobic pocket .

Q. What methodologies are recommended for in vivo pharmacokinetic and toxicity profiling?

- Pharmacokinetics :

- Oral bioavailability : Administer 10 mg/kg in rodent models, with plasma sampling over 24h (LC-MS/MS analysis).

- Metabolic stability : Assess liver microsome half-life (e.g., human/rat microsomes + NADPH).

- Toxicity :

Q. How can contradictions in reported anticancer activity data be resolved?

- Dose-dependent effects : Re-evaluate activity across a broader concentration range (0.1–100 µM) to identify biphasic responses.

- Cell line variability : Test panels of cell lines (e.g., NCI-60) to assess tissue-specific efficacy.

- Mechanistic studies : Perform RNA-seq or phosphoproteomics to confirm target engagement (e.g., apoptosis vs. cytostatic pathways) .

Q. What strategies enhance the compound’s metabolic stability for therapeutic use?

- Deuterium incorporation : Replace labile hydrogen atoms (e.g., benzylic positions) to slow CYP450-mediated oxidation.

- Prodrug design : Mask the amide group with enzymatically cleavable esters.

- In silico metabolism prediction : Use software like MetaSite to identify metabolic hotspots .

Key Research Findings

Anticancer Activity : Derivatives showed IC50 values of 5–20 µM in breast cancer models via apoptosis induction .

TLR4 Agonism : Structural analogs demonstrated potent adjuvant activity (EC50 ~50 nM) in vaccine studies .

Toxicity Profile : Classified as Category 4 for acute oral toxicity (H302) and Category 2A for eye irritation (H319) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.